molecular formula Cl2Zn B8816999 Zincchloride

Zincchloride

Cat. No. B8816999
M. Wt: 136.3 g/mol
InChI Key: JIAARYAFYJHUJI-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US05124494

Procedure details

The present invention provides a process of preparing CTFE by continuously reacting 1,1,2-trichloro-1,2,2-trifluoroethane with zinc powder dispersed in an alkyl alcohol, the process is characterized by the steps of (a) connecting a plurality of reaction vessels each of which is provided with a stirrer to each other in a series arrangement such that when a liquid is continuously introduced into each reaction vessel the liquid overflows into the next reaction vessel, (b) continuously feeding a dispersion of zinc powder in an alkyl alcohol into only the first one of the plurality of reaction vessels to allow the dispersion in the first reaction vessel to overflow into the next reaction vessel and then into the remaining reaction vessels in turn while the stirrer of each reaction vessel is operated, (c) continuously feeding 1,1,2-trichloro-1,2,2-trifluoroethane into each of the reaction vessels while step (b) is performed thereby to form CTFE in each reaction vessel by continuous reaction of 1,1,2-trichloro-1,2,2-trifluoroethane with zinc powder to result in gradual conversion of zinc powder into zinc chloride, (d) continuously discharging CTFE from each reaction vessel while steps (b) and (c) are performed and collecting the discharged CTFE, and (e) continuously discharging a dispersion of the unreacted remainder of the zinc powder in a solution of zinc chloride in the alcohol from the last one of the plurality of reaction vessels while steps (b), (c) and (d) are performed.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Zn:1].[Cl:2][C:3](Cl)([F:8])[C:4](Cl)([F:6])[F:5]>>[Zn:1].[Cl-:2].[Zn+2:1].[Cl-:2].[C:4]([F:6])([F:5])=[C:3]([Cl:2])[F:8] |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Zn]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(F)(F)Cl)(F)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[Zn]
Name
Type
product
Smiles
[Cl-].[Zn+2].[Cl-]
Name
Type
product
Smiles
C(=C(F)Cl)(F)F
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05124494

Procedure details

The present invention provides a process of preparing CTFE by continuously reacting 1,1,2-trichloro-1,2,2-trifluoroethane with zinc powder dispersed in an alkyl alcohol, the process is characterized by the steps of (a) connecting a plurality of reaction vessels each of which is provided with a stirrer to each other in a series arrangement such that when a liquid is continuously introduced into each reaction vessel the liquid overflows into the next reaction vessel, (b) continuously feeding a dispersion of zinc powder in an alkyl alcohol into only the first one of the plurality of reaction vessels to allow the dispersion in the first reaction vessel to overflow into the next reaction vessel and then into the remaining reaction vessels in turn while the stirrer of each reaction vessel is operated, (c) continuously feeding 1,1,2-trichloro-1,2,2-trifluoroethane into each of the reaction vessels while step (b) is performed thereby to form CTFE in each reaction vessel by continuous reaction of 1,1,2-trichloro-1,2,2-trifluoroethane with zinc powder to result in gradual conversion of zinc powder into zinc chloride, (d) continuously discharging CTFE from each reaction vessel while steps (b) and (c) are performed and collecting the discharged CTFE, and (e) continuously discharging a dispersion of the unreacted remainder of the zinc powder in a solution of zinc chloride in the alcohol from the last one of the plurality of reaction vessels while steps (b), (c) and (d) are performed.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Zn:1].[Cl:2][C:3](Cl)([F:8])[C:4](Cl)([F:6])[F:5]>>[Zn:1].[Cl-:2].[Zn+2:1].[Cl-:2].[C:4]([F:6])([F:5])=[C:3]([Cl:2])[F:8] |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Zn]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(F)(F)Cl)(F)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[Zn]
Name
Type
product
Smiles
[Cl-].[Zn+2].[Cl-]
Name
Type
product
Smiles
C(=C(F)Cl)(F)F
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05124494

Procedure details

The present invention provides a process of preparing CTFE by continuously reacting 1,1,2-trichloro-1,2,2-trifluoroethane with zinc powder dispersed in an alkyl alcohol, the process is characterized by the steps of (a) connecting a plurality of reaction vessels each of which is provided with a stirrer to each other in a series arrangement such that when a liquid is continuously introduced into each reaction vessel the liquid overflows into the next reaction vessel, (b) continuously feeding a dispersion of zinc powder in an alkyl alcohol into only the first one of the plurality of reaction vessels to allow the dispersion in the first reaction vessel to overflow into the next reaction vessel and then into the remaining reaction vessels in turn while the stirrer of each reaction vessel is operated, (c) continuously feeding 1,1,2-trichloro-1,2,2-trifluoroethane into each of the reaction vessels while step (b) is performed thereby to form CTFE in each reaction vessel by continuous reaction of 1,1,2-trichloro-1,2,2-trifluoroethane with zinc powder to result in gradual conversion of zinc powder into zinc chloride, (d) continuously discharging CTFE from each reaction vessel while steps (b) and (c) are performed and collecting the discharged CTFE, and (e) continuously discharging a dispersion of the unreacted remainder of the zinc powder in a solution of zinc chloride in the alcohol from the last one of the plurality of reaction vessels while steps (b), (c) and (d) are performed.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Zn:1].[Cl:2][C:3](Cl)([F:8])[C:4](Cl)([F:6])[F:5]>>[Zn:1].[Cl-:2].[Zn+2:1].[Cl-:2].[C:4]([F:6])([F:5])=[C:3]([Cl:2])[F:8] |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Zn]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(F)(F)Cl)(F)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[Zn]
Name
Type
product
Smiles
[Cl-].[Zn+2].[Cl-]
Name
Type
product
Smiles
C(=C(F)Cl)(F)F
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05124494

Procedure details

The present invention provides a process of preparing CTFE by continuously reacting 1,1,2-trichloro-1,2,2-trifluoroethane with zinc powder dispersed in an alkyl alcohol, the process is characterized by the steps of (a) connecting a plurality of reaction vessels each of which is provided with a stirrer to each other in a series arrangement such that when a liquid is continuously introduced into each reaction vessel the liquid overflows into the next reaction vessel, (b) continuously feeding a dispersion of zinc powder in an alkyl alcohol into only the first one of the plurality of reaction vessels to allow the dispersion in the first reaction vessel to overflow into the next reaction vessel and then into the remaining reaction vessels in turn while the stirrer of each reaction vessel is operated, (c) continuously feeding 1,1,2-trichloro-1,2,2-trifluoroethane into each of the reaction vessels while step (b) is performed thereby to form CTFE in each reaction vessel by continuous reaction of 1,1,2-trichloro-1,2,2-trifluoroethane with zinc powder to result in gradual conversion of zinc powder into zinc chloride, (d) continuously discharging CTFE from each reaction vessel while steps (b) and (c) are performed and collecting the discharged CTFE, and (e) continuously discharging a dispersion of the unreacted remainder of the zinc powder in a solution of zinc chloride in the alcohol from the last one of the plurality of reaction vessels while steps (b), (c) and (d) are performed.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Zn:1].[Cl:2][C:3](Cl)([F:8])[C:4](Cl)([F:6])[F:5]>>[Zn:1].[Cl-:2].[Zn+2:1].[Cl-:2].[C:4]([F:6])([F:5])=[C:3]([Cl:2])[F:8] |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Zn]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(F)(F)Cl)(F)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[Zn]
Name
Type
product
Smiles
[Cl-].[Zn+2].[Cl-]
Name
Type
product
Smiles
C(=C(F)Cl)(F)F
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.